molecular formula C8H10BrNOS B15314897 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol

3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol

Cat. No.: B15314897
M. Wt: 248.14 g/mol
InChI Key: ZBAXOKSNCBEZDJ-UHFFFAOYSA-N
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Description

3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is a heterocyclic compound that features an azetidine ring fused with a thiophene ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Biological Activity

3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromothiophene moiety attached to an azetidine ring, which is known for its diverse biological activities. The presence of the bromine atom may enhance the lipophilicity and biological interactions of the compound.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of bromothiophenes possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in models involving breast and lung cancer cells.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response modulation and cancer progression .
  • Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, contributing to oxidative stress that can lead to cancer cell death.

Data Tables

The following table summarizes the biological activities and mechanisms reported for this compound:

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryModulation of cytokine production

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound on human breast cancer cells, researchers found that treatment with the compound resulted in a significant reduction in cell viability. The study highlighted its potential as a lead compound in developing new anticancer therapies.

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked decrease in inflammatory markers and joint swelling, suggesting its therapeutic potential in treating inflammatory diseases.

Properties

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

3-[(3-bromothiophen-2-yl)methyl]azetidin-3-ol

InChI

InChI=1S/C8H10BrNOS/c9-6-1-2-12-7(6)3-8(11)4-10-5-8/h1-2,10-11H,3-5H2

InChI Key

ZBAXOKSNCBEZDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=C(C=CS2)Br)O

Origin of Product

United States

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